Shatavarin IV Exhibits 4.5-Fold Greater Binding Affinity for Estrogen Gamma Receptor Compared to Shatavarin I
In a direct in silico head-to-head comparison, Shatavarin IV demonstrated a significantly stronger binding affinity for the estrogen gamma receptor than its close structural analog, Shatavarin I. The docking scores quantify this difference, suggesting Shatavarin IV is a more potent phytoestrogen candidate [1].
| Evidence Dimension | Binding affinity (docking score, kcal/mol) |
|---|---|
| Target Compound Data | -41.19 |
| Comparator Or Baseline | Shatavarin I: -38.0 |
| Quantified Difference | 3.19 kcal/mol (approx. 8.4% higher absolute affinity) |
| Conditions | In silico molecular docking analysis against estrogen gamma receptor |
Why This Matters
This differentiation is critical for researchers investigating estrogen-dependent pathways or developing phytoestrogen-based therapies, where a higher affinity compound may yield more robust or distinct biological responses.
- [1] Kumari A, Jha AK, Singh A, et al. Molecular docking analysis of shatavarins with female hormonal receptors. Bioinformation. 2024;20(7):731-737. View Source
